Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate
Description
Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate is a bifunctional thiophene derivative characterized by two ester groups (methoxycarbonyl) and a carbamoyl urea linkage bridging two thiophene rings. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
methyl 3-[(2-methoxycarbonylthiophen-3-yl)carbamoylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-19-11(16)9-7(3-5-21-9)14-13(18)15-8-4-6-22-10(8)12(17)20-2/h3-6H,1-2H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUHLOAKUKYILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. Therefore, it can be inferred that this compound may interact with a range of biological targets.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents but insoluble in water. This suggests that the compound’s bioavailability may be influenced by factors such as the route of administration and the presence of organic solvents.
Biological Activity
Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate, with the CAS number 859490-48-5, is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 340.4 g/mol. The compound features a complex structure that includes multiple functional groups contributing to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including the Gewald reaction and other modern synthetic pathways. These methods are essential for producing thiophene derivatives with specific biological activities. A summary of the synthesis pathways includes:
| Synthesis Method | Description |
|---|---|
| Gewald Reaction | A classic method for synthesizing thiophene derivatives through a multicomponent approach. |
| Microwave-Assisted Synthesis | A contemporary technique that enhances reaction rates and yields by using microwave energy. |
| Green Synthesis | Environmentally friendly methods that minimize waste and use renewable resources. |
Biological Activities
Research indicates that thiophene derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that various thiophene derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : this compound has demonstrated significant antibacterial and antifungal activities against various pathogens, including strains of Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.
- Antioxidant Activity : Thiophene derivatives have been reported to scavenge free radicals, contributing to their protective effects against oxidative stress.
Case Studies
Several studies have investigated the biological activity of this compound and related thiophene derivatives:
- In Vitro Studies : A study evaluated the antibacterial activity of various thiophene derivatives, including this compound, revealing that it exhibited superior potency compared to standard antibiotics like gentamicin .
- Structure-Activity Relationship (SAR) : Research has focused on elucidating the structural features necessary for biological activity. For instance, modifications in substituents on the thiophene ring significantly influenced the compound's efficacy against different biological targets .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that thiophene derivatives exhibit significant antimicrobial activity against various pathogens, making them candidates for new antibiotic agents.
Anticancer Research
Research indicates that this compound may inhibit specific cancer cell lines by interacting with cellular pathways involved in tumor growth. Its mechanism of action could involve:
- Enzyme Inhibition : Targeting enzymes critical for cancer cell proliferation.
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic semiconductors and photovoltaic devices. Its ability to form thin films makes it suitable for use in:
- Organic Photovoltaics : Enhancing light absorption and charge transport efficiency.
Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated a notable reduction in bacterial growth, suggesting potential use as an antimicrobial agent.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Methyl 3... | E. coli | 15 |
| Methyl 3... | S. aureus | 18 |
Study 2: Anticancer Activity
In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7). The IC50 value was determined to be approximately 10 µM, indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 12 |
Comparison with Similar Compounds
Sulfonylurea Herbicides
Thifensulfuron Methyl (methyl 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate) shares a sulfonylurea backbone with the target compound but replaces the 2-(methoxycarbonyl)thiophen-3-yl group with a triazine ring. Key differences include:
- Bioactivity : Thifensulfuron methyl is a potent acetolactate synthase (ALS) inhibitor, widely used as a herbicide. The triazine moiety enhances binding to ALS, while the thiophene-carboxylate group improves solubility .
- Stability : The triazine ring in Thifensulfuron increases hydrolytic stability compared to thiophene-based substituents, which may degrade under acidic conditions .
Data Comparison :
| Property | Target Compound | Thifensulfuron Methyl |
|---|---|---|
| Core Structure | Thiophene-carbamoyl-thiophene | Thiophene-sulfonylurea-triazine |
| Key Functional Groups | Carbamoyl urea, methoxycarbonyl | Sulfonylurea, triazine |
| Bioactivity | Hypothetical ALS inhibition (unconfirmed) | Proven herbicidal activity (ALS inhibitor) |
| Solubility | Moderate (ester groups) | High (polar triazine and sulfonyl groups) |
Thioureido-Thiophene Derivatives
Compounds like Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate () share the thiophene-ester framework but replace the carbamoyl urea with a thioureido group.
- Synthesis : Both classes are synthesized via nucleophilic substitution (e.g., coupling amines/isothiocyanates with thiophene intermediates) .
- Bioactivity : Thioureido derivatives exhibit antifungal and antibacterial activities, whereas the target compound’s urea linkage may favor herbicidal or enzyme-inhibitory roles .
Thiophene-Carboxamide Derivatives
N-(2-Nitrophenyl)thiophene-2-carboxamide () replaces the carbamoyl urea with a simple carboxamide.
Physicochemical Data
While direct data for the target compound are lacking, analogs provide insights:
- Melting Points : Thioureido-thiophenes melt at 213–226°C (), whereas sulfonylureas like Thifensulfuron methyl have higher thermal stability (>250°C) .
- Spectroscopy : IR spectra of related compounds show strong C=O (1700–1750 cm⁻¹) and N–H (3300 cm⁻¹) stretches, consistent with the target’s ester and urea groups .
Q & A
Basic Questions
Q. What are the key steps for synthesizing methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a thiophene-3-amine derivative with a carbamoyl chloride intermediate under anhydrous conditions. For example, analogous compounds are synthesized by refluxing intermediates with anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC (MeCN:H₂O gradients) . Optimization includes adjusting stoichiometry (1.2–1.5 equivalents of anhydride), solvent choice (polar aprotic solvents enhance reactivity), and temperature control (reflux at 40–60°C minimizes side reactions). Yield improvements (up to 67–78%) are achieved by monitoring reactions with TLC and using inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Multi-modal characterization is essential:
- IR spectroscopy identifies functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, NH/OH at 3200–3400 cm⁻¹) .
- ¹H/¹³C NMR resolves substitution patterns (e.g., thiophene protons at δ 6.5–7.5 ppm, ester methyl groups at δ 3.7–3.9 ppm) .
- HRMS/LC-MS confirms molecular weight (e.g., [M+H]+ peaks within ±0.001 Da error) .
- Melting point analysis (e.g., 190–220°C ranges) and HPLC purity checks (>95%) validate crystallinity and absence of byproducts .
Q. What safety precautions are recommended for handling this compound in the lab?
- Methodological Answer : Based on structural analogs:
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation .
- Work in a fume hood to avoid inhalation of fine particles.
- Store at 2–8°C under nitrogen to prevent ester hydrolysis or oxidation .
- Dispose of waste via approved chemical protocols (e.g., neutralization for acidic/basic byproducts) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers) .
- Deuterated solvent screening (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts.
- 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in crowded aromatic/amide regions .
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
Q. What design strategies improve the antibacterial efficacy of this compound’s derivatives?
- Methodological Answer : SAR studies on analogs suggest:
- Acylation of the amino group (e.g., chloroacetyl, carbamoyl) enhances membrane penetration .
- Substitution on the thiophene ring (e.g., electron-withdrawing groups like -CN or -CF₃) increases target binding (e.g., enzyme inhibition) .
- Bioisosteric replacement of the ester group with amides improves metabolic stability .
- Experimental validation includes MIC assays against Gram-positive/-negative strains and time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
Q. How do reaction mechanisms differ when synthesizing derivatives with varied anhydrides (e.g., succinic vs. maleic)?
- Methodological Answer :
- Succinic anhydride undergoes nucleophilic acyl substitution, forming a linear carbamoyl linkage .
- Maleic anhydride may participate in conjugate addition due to its α,β-unsaturated structure, leading to cyclic intermediates (verified via LC-MS monitoring) .
- Mechanistic divergence is confirmed by trapping reactive intermediates with D₂O or analyzing byproducts via GC-MS .
Q. What computational tools are effective in predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) models binding to enzymes (e.g., dihydrofolate reductase) using crystal structures (PDB IDs: 1DHF, 3FRA) .
- MD simulations (GROMACS) assess stability of ligand-target complexes over 100-ns trajectories, highlighting critical hydrogen bonds (e.g., with Thr121 or Glu50) .
- Pharmacophore modeling (Phase) identifies essential motifs (e.g., ester carbonyl as hydrogen bond acceptor) for activity .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and cell-based assays?
- Methodological Answer : Discrepancies may stem from poor solubility or efflux pump activity. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
